molecular formula C14H18 B14715704 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene CAS No. 18454-88-1

5-Ethyl-3,8-dimethyl-1,6-dihydroazulene

Cat. No.: B14715704
CAS No.: 18454-88-1
M. Wt: 186.29 g/mol
InChI Key: NVMJWYJTLVURAS-UHFFFAOYSA-N
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Description

5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is an organic compound with the molecular formula C14H18 It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their distinctive blue color

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl and methyl-substituted cycloheptatriene derivatives with suitable reagents to form the azulene core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,8-dimethyl-1,6-dihydroazulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted azulenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-3,8-dimethyl-1,6-dihydroazulene has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties of azulenes and their derivatives.

    Biology: Research into its potential biological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Medicine: The compound is being investigated for its potential therapeutic applications.

    Industry: It is used in the development of dyes and pigments due to its unique color properties.

Mechanism of Action

The mechanism by which 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound of the azulene family, known for its blue color.

    1,4-Dimethylazulene: A derivative with two methyl groups at positions 1 and 4.

    7-Ethyl-3,6-dihydro-1,4-dimethylazulene: A closely related compound with similar structural features.

Uniqueness

5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and developing new applications in various fields.

Properties

CAS No.

18454-88-1

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

5-ethyl-3,8-dimethyl-1,6-dihydroazulene

InChI

InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-6,9H,4,7-8H2,1-3H3

InChI Key

NVMJWYJTLVURAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CC=C2C)C(=CC1)C

Origin of Product

United States

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